

A Comparative Guide to the Spectral Analysis of Acetylene-d2

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Compound of Interest

Compound Name: Acetylene-d2

Cat. No.: B086588

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This guide provides a comparative overview of spectral data for **Acetylene-d2** (C2D2) from various research laboratories. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the spectroscopic properties of this isotopologue. The information is compiled from several studies, offering insights into the consistency and variations in reported data, which can be attributed to different experimental methodologies.

Quantitative Spectral Data Comparison

The following tables summarize key vibrational and rotational constants for **Acetylene-d2** as reported in different studies. This comparative presentation allows for a quick assessment of the agreement between various experimental findings.

Table 1: Vibrational Frequencies of C2D2

Vibrational Mode	Frequency (cm ⁻¹)[1]	Frequency (cm ⁻¹)[2]
ν_1 (Σ_g^+)	2705.29	-
ν_2 (Σ_g^+)	1762.4	-
ν_3 (Σ_u^+)	2439.24	-
ν_4 (Π_g)	537.8	-
ν_5 (Π_u)	511.4	-

Table 2: Rotational and Other Molecular Constants for C2D2

Constant	Value (cm ⁻¹)[1]	Value (GHz)[3]	Value (cm ⁻¹)[4]
B ₀	0.82819	25.2771 ± 0.0045	0.12767
D	(7.04 ± 0.63) × 10 ⁻⁷	-	-
α ₁	0.00588 ± 0.00003	-	-
α ₂	0.00316 ± 0.00003	-	-
α ₃	0.00442 ± 0.00002	-	-
Equilibrium Rotational Constant (Be)	-	25.2495 (MP2/aug-cc-pvtz)	-
Equilibrium Rotational Constant (Be)	-	25.2574 (CCSD(T)/aug-cc-pvtz)	-

Experimental Protocols

The methodologies employed to acquire the spectral data for **Acetylene-d2** vary across different studies, which can influence the resulting values. Below are summaries of the experimental setups described in the referenced literature.

Methodology 1: Grating Instrumentation and Photographic Infrared

- Instrumentation: The spectra were recorded using two grating instruments in the Radiometry Section.[1] For some bands, photographic infrared techniques were also utilized.
- Sample Preparation: The **Acetylene-d2** gas was synthesized and noted to contain a small impurity of C2HD (less than 1%), which did not interfere with the observations of the C2D2 bands.[1]
- Measurement Conditions: For the ν₃ fundamental band, the pressure was 4 cm (Hg) with a cell length of 1 meter.[1] For the ν₂ + ν₃ combination band, the pressure was 11 cm (Hg) with a cell length of 6 meters.[1]

- Detection: PbS and cooled PbTe cells were used to detect the absorption and emission spectra, with fringes recorded by a 1P28 photomultiplier.[1]

Methodology 2: Terahertz Spectroscopy

- Instrumentation: A high-resolution terahertz spectrometer was used.
- Sample Generation: **Acetylene-d2** was generated at room temperature by passing D2O vapor (120-150 mTorr) through calcium carbide (CaC2) powder.[2]
- Analysis: A multistate analysis was performed on the bending vibrational modes ν_4 and ν_5 , incorporating the newly measured terahertz transitions with existing microwave, far-infrared, and infrared data.[2]

Methodology 3: Fourier Transform Infrared (FTIR) Spectroscopy

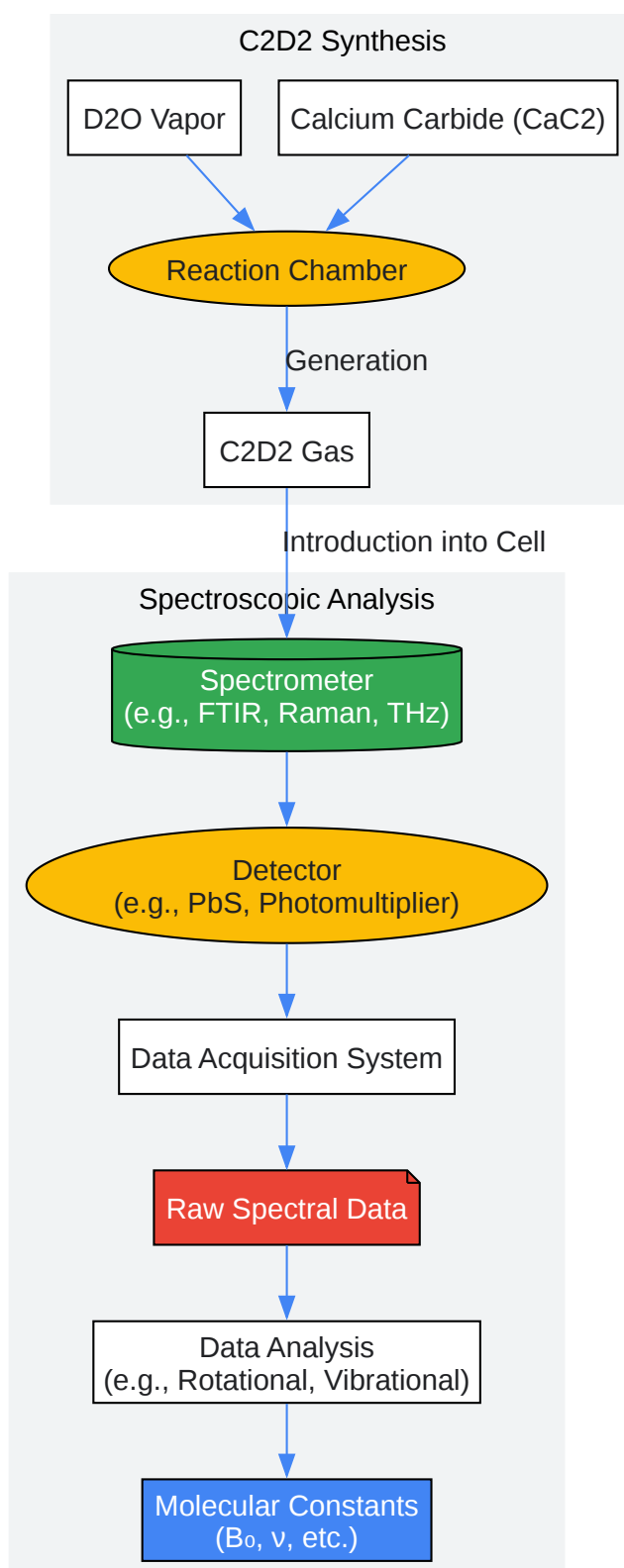
- Instrumentation: A low-resolution Fourier Transform Interferometer (FTIR) was used to record spectra between 400 and 4000 cm^{-1} . [3]
- Sample Synthesis: The study involved the synthesis of both normal acetylene (C_2H_2) and doubly deuterated acetylene (C_2D_2). [3]
- Computational Methods: In addition to experimental measurements, rotational constants were calculated at the MP2 and CCSD(T) levels of theory with the aug-cc-pvtz basis set for comparison. [3]

Methodology 4: High-Resolution Raman Spectroscopy

- Instrumentation: A 21-ft. grating spectrograph was used to photograph the pure rotational Raman spectra. [4]

Experimental Workflow and Data Analysis

The following diagram illustrates a generalized workflow for the synthesis of **Acetylene-d2** and its subsequent spectroscopic analysis, as can be inferred from the common practices described in the literature. [2][5]



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Fig. 1: Generalized workflow for C2D2 synthesis and spectral analysis.

This guide highlights the available spectral data for **Acetylene-d2** and the experimental conditions under which they were obtained. While a direct inter-laboratory comparison study is not available in the reviewed literature, the compilation of data from various sources provides a valuable reference for researchers. The differences in reported values underscore the importance of considering the experimental protocol when comparing spectral data. For definitive values, researchers may consult comprehensive spectral databases such as HITRAN.^{[6][7][8][9]}

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References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Vibrational-Rotational Spectra of Normal Acetylene and Doubly Deuterated Acetylene : Experimental and Computational Studies | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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